molecular formula C20H22N2O4S B2397440 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 278782-73-3

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No.: B2397440
CAS No.: 278782-73-3
M. Wt: 386.47
InChI Key: WIGLVPMFKHTYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a complex organic compound that features a benzodioxole ring, a phenylethenyl group, and a sulfonylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Phenylethenyl Group: This step often involves a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.

    Introduction of the Sulfonylpiperazine Moiety: This can be done through a sulfonyl

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGLVPMFKHTYBS-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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